molecular formula C18H27N3O6S B2848507 N-(2,2-diethoxyethyl)-N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]oxamide CAS No. 899748-43-7

N-(2,2-diethoxyethyl)-N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]oxamide

Cat. No. B2848507
M. Wt: 413.49
InChI Key: BXRWHCIHXLLUKO-UHFFFAOYSA-N
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Description

N-(2,2-diethoxyethyl)-N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]oxamide, also known as DETO, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DETO belongs to the oxamide family and has been synthesized using various methods.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N-(2,2-diethoxyethyl)-N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]oxamide involves the reaction of 4-(1,1-dioxothiazinan-2-yl)aniline with diethyl oxalate to form N-(2,2-diethoxyethyl)-4-(1,1-dioxothiazinan-2-yl)aniline, which is then reacted with oxalyl chloride to form N-(2,2-diethoxyethyl)-N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]oxamide.

Starting Materials
4-(1,1-dioxothiazinan-2-yl)aniline, diethyl oxalate, oxalyl chloride

Reaction
Step 1: 4-(1,1-dioxothiazinan-2-yl)aniline is reacted with diethyl oxalate in the presence of a base such as potassium carbonate to form N-(2,2-diethoxyethyl)-4-(1,1-dioxothiazinan-2-yl)aniline., Step 2: N-(2,2-diethoxyethyl)-4-(1,1-dioxothiazinan-2-yl)aniline is then reacted with oxalyl chloride in the presence of a base such as triethylamine to form N-(2,2-diethoxyethyl)-N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]oxamide., Step 3: The product is purified by recrystallization from a suitable solvent such as ethanol.

Mechanism Of Action

The mechanism of action of N-(2,2-diethoxyethyl)-N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]oxamide is not fully understood. However, it has been suggested that N-(2,2-diethoxyethyl)-N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]oxamide exerts its anti-inflammatory and anti-cancer effects by inhibiting the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer. N-(2,2-diethoxyethyl)-N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]oxamide has also been shown to inhibit the replication of the human immunodeficiency virus (HIV) by targeting the reverse transcriptase enzyme.

Biochemical And Physiological Effects

N-(2,2-diethoxyethyl)-N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]oxamide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that N-(2,2-diethoxyethyl)-N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]oxamide inhibits the growth of cancer cells and induces apoptosis, a process of programmed cell death. N-(2,2-diethoxyethyl)-N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]oxamide has also been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in macrophages. Additionally, N-(2,2-diethoxyethyl)-N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]oxamide has been shown to inhibit the activity of HIV-1 reverse transcriptase, an enzyme responsible for the replication of the virus.

Advantages And Limitations For Lab Experiments

N-(2,2-diethoxyethyl)-N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]oxamide has several advantages for lab experiments. It is a stable and non-toxic compound that can be easily synthesized with high yield and purity. N-(2,2-diethoxyethyl)-N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]oxamide is also soluble in various solvents, making it suitable for use in different experimental settings. However, the limitations of N-(2,2-diethoxyethyl)-N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]oxamide include its limited solubility in water, which may affect its bioavailability in vivo. Moreover, the mechanism of action of N-(2,2-diethoxyethyl)-N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]oxamide is not fully understood, which may limit its potential applications in scientific research.

Future Directions

For scientific research include the development of N-(2,2-diethoxyethyl)-N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]oxamide-based fluorescent probes and the use of N-(2,2-diethoxyethyl)-N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]oxamide as a reagent for the determination of amino acids and peptides. Further studies are needed to fully understand the mechanism of action of N-(2,2-diethoxyethyl)-N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]oxamide and its potential applications in scientific research.

Scientific Research Applications

N-(2,2-diethoxyethyl)-N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]oxamide has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. N-(2,2-diethoxyethyl)-N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]oxamide has also been used as a fluorescent probe for detecting metal ions in biological samples. Moreover, N-(2,2-diethoxyethyl)-N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]oxamide has been used as a reagent for the determination of amino acids and peptides.

properties

IUPAC Name

N-(2,2-diethoxyethyl)-N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O6S/c1-3-26-16(27-4-2)13-19-17(22)18(23)20-14-7-9-15(10-8-14)21-11-5-6-12-28(21,24)25/h7-10,16H,3-6,11-13H2,1-2H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXRWHCIHXLLUKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CNC(=O)C(=O)NC1=CC=C(C=C1)N2CCCCS2(=O)=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,2-diethoxyethyl)-N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]oxamide

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